LSN3172176 -

LSN3172176

Catalog Number: EVT-1535065
CAS Number:
Molecular Formula: C22H31N3O3
Molecular Weight: 385.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSN3172176 is a M1 selective muscarinic receptor agonist tracer molecule for positron emission tomography (PET).
Overview

LSN3172176 is a novel compound developed as a selective radioligand for the muscarinic acetylcholine receptor subtype M1. This compound has garnered interest due to its potential applications in imaging and therapeutic interventions related to cognitive disorders, such as Alzheimer's disease and schizophrenia. The compound is known chemically as ethyl 4-(6-(methyl-11C)-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate, and it has been utilized in positron emission tomography (PET) imaging studies to assess M1 receptor occupancy in the brain.

Source

LSN3172176 was synthesized by Eli Lilly and Company, which has published various studies detailing its pharmacological properties and synthesis methods. The compound has been characterized through both in vitro and in vivo studies, including PET imaging in nonhuman primates and human subjects.

Classification

LSN3172176 falls under the category of muscarinic acetylcholine receptor agonists, specifically targeting the M1 subtype. Its classification is significant due to the role of M1 receptors in cognitive processes, making it a relevant candidate for research into cognitive enhancement and treatment of related disorders.

Synthesis Analysis

The synthesis of LSN3172176 involves several key methods, primarily the Suzuki–Miyaura cross-coupling reaction. This method facilitates the formation of carbon-carbon bonds, crucial for constructing the complex structure of LSN3172176.

Methods and Technical Details

  1. Precursor Preparation: The boronic acid precursor (LSN3234794) is synthesized according to established procedures.
  2. Radiolabeling: LSN3172176 is radiolabeled using 11C^{11}C-iodomethane, achieving a radiochemical yield of approximately 49.3% with a radiochemical purity exceeding 99% at the end of synthesis. The average molar activity was reported at about 422 MBq/nmol .
  3. Synthesis Time: The total time for synthesis from start to finish is approximately 47 minutes .
Molecular Structure Analysis

The molecular structure of LSN3172176 consists of a bipiperidine framework linked to an oxoindole moiety.

Structure Data

  • Molecular Formula: C_{20}H_{24}N_2O_3
  • Molecular Weight: Approximately 344.42 g/mol
  • Structural Features: The compound features an ethyl ester group, which contributes to its lipophilicity, facilitating brain penetration during PET imaging .
Chemical Reactions Analysis

LSN3172176 undergoes various chemical reactions primarily during its synthesis and metabolic processes.

Reactions and Technical Details

  • Suzuki–Miyaura Reaction: This reaction is pivotal for forming the core structure of LSN3172176.
  • Metabolism: In vivo studies indicate that LSN3172176 metabolizes rapidly; only about 29% of the parent compound remains after 15 minutes post-injection, indicating significant metabolic activity .
Mechanism of Action

LSN3172176 acts as an agonist at the M1 muscarinic acetylcholine receptors, which are implicated in cognitive functions such as learning and memory.

Process and Data

  • Binding Affinity: The inhibition constant (Ki) for LSN3172176 at M1 receptors is reported at approximately 8.9 nM, demonstrating high selectivity over other subtypes (M4, M5, etc.) .
  • Receptor Activation: Upon binding to M1 receptors, LSN3172176 initiates intracellular signaling pathways that enhance cholinergic transmission, potentially improving cognitive functions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but is subject to rapid metabolism in biological systems.
  • Log D: The log D value measured for LSN3172176 is approximately 2.96, indicating favorable lipophilicity for brain imaging applications .
Applications

LSN3172176 has significant potential applications in scientific research:

  • Imaging Studies: Used as a radiotracer in PET imaging to visualize M1 receptor distribution and occupancy in the brain.
  • Drug Development: Serves as a tool for assessing drug-receptor interactions and occupancy relationships in preclinical studies aimed at developing therapeutics for cognitive impairments .
  • Research on Cognitive Disorders: Facilitates investigations into the role of M1 receptors in diseases like Alzheimer's disease and schizophrenia, providing insights into potential treatment pathways .
Introduction

Neurobiological Significance of M1 Muscarinic Acetylcholine Receptors

The M1 muscarinic acetylcholine receptor (mAChR) is a G protein-coupled receptor abundantly expressed in brain regions critical for learning and memory, including the striatum, hippocampus, cortex, and amygdala. As the predominant mAChR subtype in the forebrain, M1 constitutes >40% of total muscarinic receptors in cortical regions and modulates key signaling pathways:

  • Activation of phospholipases (PLC, PLA2) and mitogen-activated protein kinases (MAPK)
  • Regulation of synaptic plasticity and neuronal excitability
  • Enhancement of NMDA receptor currents for memory consolidation

Genetic knockout studies reveal that M1-deficient mice exhibit profound deficits in non-matching-to-sample working memory tasks and cortical synaptic plasticity, confirming its essential role in higher cognitive functions. Clinically, postmortem studies demonstrate altered M1 expression and function in Alzheimer's disease and schizophrenia, positioning it as a therapeutic target for cognitive impairment. The development of subtype-selective PET tracers is crucial for quantifying M1 receptor availability in vivo and evaluating target engagement of novel therapeutics [5] [8].

Challenges in Developing Selective M1 Receptor Radioligands

Developing clinically viable M1-selective PET tracers has faced persistent obstacles due to:

Subtype homology: High sequence similarity (>70%) across mAChR subtypes (M1–M5) complicates selective ligand design. Most antagonists bind conserved orthosteric sites, resulting in poor M1 selectivity. For example:

  • [11C]Scopolamine and [11C]NMPB: High non-specific binding and slow kinetics
  • [11C]QNB: Irreversible binding unsuitable for dynamic imaging

Agonist limitations: Agonist tracers detect high-affinity receptor states but historically exhibited:

  • Inadequate brain penetration (e.g., [11C]AF150(S) with low lipophilicity; log D=0.05)
  • Poor specific binding (e.g., [11C]xanomeline binding to σ-receptors)
  • Rapid metabolism (e.g., [11C]butylthio-TZTP; 29% parent fraction at 15 min)
  • Lack of M1 selectivity (e.g., [11C]GSK-1034702 showing uniform cerebellar uptake)

Table 1: Limitations of Historical mAChR PET Tracers

TracerKi M1 (nM)Selectivity (M1 vs others)Key Limitations
[11C]Scopolamine0.6–1.3LowNon-selective, slow kinetics
[11C]NMPB0.05LowIrreversible binding
[11C]Xanomeline6.3ModerateBinds σ-receptors, low specific signal
[11C]GSK-10347028.9ModerateUniform cerebellar uptake (no specific binding)

These challenges necessitated novel chemical scaffolds with improved selectivity and pharmacokinetic profiles [1] [9].

Rationale for LSN3172176 as a Novel Agonist PET Tracer

LSN3172176 (ethyl 4-(6-(methyl-11C)-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate) was rationally designed to address prior limitations through:

Molecular optimization:

  • Partial agonist profile (EC50 = 2.4–7.0 nM; Emax = 43–73% across species) enabling detection of functional receptor conformations
  • Orthosteric binding mode with >10-fold selectivity for M1 (Ki = 1.5–8.9 nM) over M4 (41.4 nM), M5 (55.6 nM), and M2 (63.8 nM), and >300-fold vs M3 (3,031 nM)
  • Moderate lipophilicity (log D ≈ 2–3) balancing blood-brain barrier penetration and non-specific binding

Preclinical validation:

  • Autoradiography confirms regional binding matching M1 density (striatum > cortex ≫ cerebellum)
  • In vivo macaque studies demonstrate dose-dependent blockade by M1-selective antagonist AZD6088 (0.67–2 mg/kg)

These properties positioned 11C-LSN3172176 as the first PET tracer capable of quantifying M1 receptors in living humans with high specificity and appropriate kinetics [1] [5] [6].

Properties

Product Name

LSN3172176

IUPAC Name

Ethyl 4-(6-methyl-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate

Molecular Formula

C22H31N3O3

Molecular Weight

385.51

InChI

InChI=1S/C22H31N3O3/c1-3-28-22(27)24-12-6-18(7-13-24)23-10-8-19(9-11-23)25-20-14-16(2)4-5-17(20)15-21(25)26/h4-5,14,18-19H,3,6-13,15H2,1-2H3

InChI Key

JRYKXURWNNJXMC-UHFFFAOYSA-N

SMILES

O=C(N1CCC(N2CCC(N3C(CC4=C3C=C(C)C=C4)=O)CC2)CC1)OCC

Solubility

Soluble in DMSO

Synonyms

LSN-3172176; LSN 3172176; LSN3172176

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.